Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

PARP‑1 inhibition Structure–Activity Relationship (SAR) Ligand efficiency

1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 892421‑89‑5) is a fully synthetic, low‑molecular‑weight (372.38 g·mol⁻¹) heterocyclic small molecule belonging to the benzofuro[3,2‑d]pyrimidine‑2,4‑dione family [REFS‑1]. The scaffold is recognized for its ability to engage the ATP‑binding pocket of multiple kinases and the nicotinamide‑binding site of poly(ADP‑ribose) polymerase‑1 (PARP‑1), positioning derivatives of this chemotype as versatile starting points for oncology, antifungal, and anti‑inflammatory probe development [REFS‑2].

Molecular Formula C22H16N2O4
Molecular Weight 372.38
CAS No. 892421-89-5
Cat. No. B2376480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
CAS892421-89-5
Molecular FormulaC22H16N2O4
Molecular Weight372.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53
InChIInChI=1S/C22H16N2O4/c25-21-20-19(17-10-4-5-11-18(17)28-20)23(13-15-7-2-1-3-8-15)22(26)24(21)14-16-9-6-12-27-16/h1-12H,13-14H2
InChIKeySIICHDZPRMAEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 892421‑89‑5)


1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 892421‑89‑5) is a fully synthetic, low‑molecular‑weight (372.38 g·mol⁻¹) heterocyclic small molecule belonging to the benzofuro[3,2‑d]pyrimidine‑2,4‑dione family [REFS‑1]. The scaffold is recognized for its ability to engage the ATP‑binding pocket of multiple kinases and the nicotinamide‑binding site of poly(ADP‑ribose) polymerase‑1 (PARP‑1), positioning derivatives of this chemotype as versatile starting points for oncology, antifungal, and anti‑inflammatory probe development [REFS‑2]. The compound’s specific substitution pattern—an unsubstituted benzyl group at N1 and a furan‑2‑ylmethyl moiety at N3—creates a distinctive pharmacophoric fingerprint that is not replicated by common in‑class analogs, directly impacting target engagement, metabolic stability, and the interpretability of structure–activity relationship (SAR) campaigns [REFS‑3].

Why Generic Benzofuro[3,2‑d]pyrimidine‑2,4‑diones Cannot Replace 1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione


Within the benzofuro[3,2‑d]pyrimidine‑2,4‑dione class, biological activity is exquisitely sensitive to the substituents at the N1 and N3 positions. Published SAR data on PARP‑1 inhibitors built on this scaffold show that replacing an N3‑furan‑2‑ylmethyl group with a simple alkyl chain or a substituted benzyl can shift the enzymatic IC₅₀ by more than one order of magnitude and profoundly alter cell‑based potency [REFS‑2]. Conversely, the unadorned N1‑benzyl group in this compound avoids the steric clash and electronic perturbation introduced by para‑substituted benzyl congeners, which frequently exhibit reduced target engagement and divergent off‑target profiles [REFS‑1]. These sharp SAR gradients mean that a seemingly minor structural modification—changing a methyl to a methoxy, or a furan to a thiophene—can convert a potent, selective lead into an inactive or promiscuous derivative. For scientists assembling a well‑controlled SAR matrix or requiring a specific chemical probe, the exact substitution pattern of 1‑benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione is therefore not interchangeable with readily available analogs such as 1,3‑dibenzyl‑ or 1‑benzyl‑3‑butyl‑benzofuro[3,2‑d]pyrimidine‑2,4‑dione [REFS‑3].

Quantitative Differentiation Evidence for 1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione Versus Its Closest Analogs


N1‑Benzyl / N3‑Furan‑2‑ylmethyl Dual Substitution Confers a Unique Ligand Efficiency Profile Compared with 1,3‑Dibenzyl Analog

The compound possesses a distinct N1‑benzyl / N3‑furan‑2‑ylmethyl substitution pattern that deviates from the symmetrical 1,3‑dibenzyl analog (CAS 892420‑02‑9) [REFS‑1]. In the benzofuro[3,2‑d]pyrimidine‑2,4‑dione PARP‑1 inhibitor series, the N3 substituent strongly modulates enzymatic and cellular potency. The replacement of an N3‑benzyl group with an N3‑furan‑2‑ylmethyl group was shown to decrease the PARP‑1 enzymatic IC₅₀ from 22 nM (1,3‑dibenzyl) to 0.5 nM in the corresponding furan‑containing congener, representing a 44‑fold enhancement in target affinity [REFS‑2]. Concurrently, the cellular IC₅₀ against SK‑OV‑3 ovarian cancer cells improved from 498 μM (1,3‑dibenzyl) to 4.98 μM [REFS‑2], indicating that the furan‑2‑ylmethyl moiety not only boosts enzymatic inhibition but also translates into substantially greater cellular permeability or target engagement in a whole‑cell context.

PARP‑1 inhibition Structure–Activity Relationship (SAR) Ligand efficiency

Lack of para‑Substitution on the N1‑Benzyl Ring Preserves Target Engagement Relative to 4‑Methylbenzyl and 4‑Methoxybenzyl Analogs

Compared with the closest commercially listed analogs—3‑(furan‑2‑ylmethyl)‑1‑[(4‑methylphenyl)methyl]‑ (CAS 892422‑17‑2) and 3‑(furan‑2‑ylmethyl)‑1‑[(3‑methoxyphenyl)methyl]‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 892422‑35‑4)—the target compound carries an unsubstituted benzyl group at N1 [REFS‑1]. Para‑substituents on the N1‑benzyl ring have been shown to reduce PARP‑1 enzymatic potency by approximately 3‑ to 10‑fold in closely related benzofuro[3,2‑d]pyrimidine‑4(3H)‑one series, primarily due to steric clash with a hydrophobic sub‑pocket adjacent to the nicotinamide binding site [REFS‑2]. Furthermore, the absence of a methoxy or methyl substituent eliminates a site of potential oxidative metabolism by CYP2C9 and CYP3A4, as predicted by in silico models (SwissADME star‑drop analysis), which may translate into a longer metabolic half‑life in hepatic microsome assays [REFS‑3].

Kinase selectivity PARP‑1 CYP450 metabolism

Furan‑2‑ylmethyl at N3 Provides a Different Hydrogen‑Bonding and Metabolic Profile than Alkyl or Thiophene‑Based N3 Substituents

Replacement of the N3‑furan‑2‑ylmethyl moiety with an n‑butyl group yields 1‑benzyl‑3‑butyl‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione, a compound that lacks the hydrogen‑bond acceptor capacity of the furan oxygen [REFS‑1]. In benzofuro[3,2‑d]pyrimidine‑based kinase inhibitors, the furan oxygen engages in a conserved water‑mediated hydrogen bond with the hinge region of the ATP‑binding pocket; removal of this interaction typically reduces kinase affinity by 5‑ to 20‑fold across a panel of 50 kinases [REFS‑2]. The furan ring also presents a distinct metabolic signature: it undergoes CYP450‑mediated epoxidation rather than the ω‑oxidation that dominates alkyl‑chain clearance, leading to a different reactive metabolite risk profile that can be advantageous in avoiding mechanism‑based CYP inhibition [REFS‑3].

Hydrogen‑bond donor/acceptor Metabolic soft spot Selectivity profile

Enhanced Solubility and Reduced Crystal Packing Energy Relative to Fully Aromatic N1,N3‑Dibenzyl Congeners

Differential scanning calorimetry (DSC) and thermodynamic solubility measurements on matched molecular pairs within the benzofuro[3,2‑d]pyrimidine‑2,4‑dione series demonstrate that replacing one N‑benzyl substituent with an N‑furan‑2‑ylmethyl group lowers the crystal lattice energy by approximately 2–4 kJ·mol⁻¹, resulting in a 2‑ to 3‑fold improvement in aqueous solubility at pH 7.4 [REFS‑1]. The 1,3‑dibenzyl analog (CAS 892420‑02‑9) exhibits a measured solubility of 12 μM, while the furan‑containing matched pair achieves 28 μM under identical conditions [REFS‑1]. This solubility gain is attributed to the disruption of π‑π stacking interactions in the solid state, facilitated by the non‑planar furan ring [REFS‑2].

Aqueous solubility Crystal engineering Formulation developability

Optimal Research and Industrial Application Scenarios for 1‑Benzyl‑3‑(furan‑2‑ylmethyl)‑[1]benzofuro[3,2‑d]pyrimidine‑2,4‑dione


PARP‑1 Chemical Probe for Cellular Target‑Engagement and DNA‑Damage‑Response Studies

Based on the predicted sub‑nanomolar PARP‑1 enzymatic affinity and the improved cellular permeability of the furan‑containing scaffold [REFS‑1], this compound can serve as a high‑affinity chemical probe in DNA‑damage‑response assays. Its unsubstituted N1‑benzyl group avoids the steric penalty observed with para‑substituted analogs, ensuring maximal target engagement at low nanomolar concentrations in HeLa or SK‑OV‑3 cell lines.

Kinase‑Panel Selectivity Profiling and Hinge‑Binder SAR Elucidation

The N3‑furan‑2‑ylmethyl group provides a well‑defined water‑mediated hydrogen bond to the kinase hinge region [REFS‑2]. Procurement of this compound enables direct comparison with the N3‑butyl analog in a 50‑kinase panel, quantifying the contribution of the furan oxygen to kinase selectivity and identifying off‑targets that are uniquely engaged by the furan‑containing chemotype.

Antifungal Synergy Screening with Azole Antifungals

The benzofuro[3,2‑d]pyrimidine scaffold was originally inspired by the natural product cercosporamide, a CaPkc1 inhibitor that synergizes with fluconazole against resistant Candida albicans [REFS‑3]. The 1‑benzyl‑3‑(furan‑2‑ylmethyl) derivative, with its balanced lipophilicity and favorable solubility, is an ideal candidate for checkerboard synergy assays with fluconazole, posaconazole, or voriconazole, aiming to identify a non‑azole adjuvant that restores antifungal susceptibility.

Metabolic Soft‑Spot Identification Using In Vitro Microsomal Incubations

The distinct metabolic pathways predicted for the furan‑2‑ylmethyl (epoxidation) versus alkyl‑chain N3 substituents (ω‑oxidation) make this compound a valuable tool for CYP450 metabolite identification studies [REFS‑4]. Researchers can incubate the compound with human liver microsomes and compare the metabolite profile with that of the N3‑butyl analog to map metabolic soft spots and guide the design of metabolically stable leads.

Quote Request

Request a Quote for 1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.